REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:14]>CO>[OH:13][CH:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:14])[N:4]1[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
566 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
566 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with acetic acid (5 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned between water and dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed several times with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 659 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |